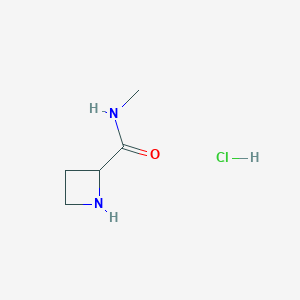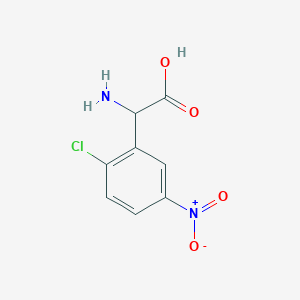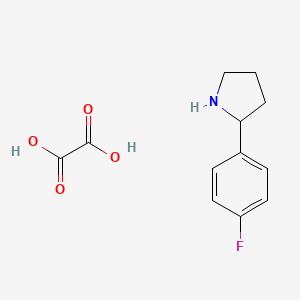
3-Nitro-2-phenoxypyridine
Vue d'ensemble
Description
3-Nitro-2-phenoxypyridine is a chemical compound with the linear formula C11H8N2O3 . It has a molecular weight of 216.198 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Nitro-2-phenoxypyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H . Physical And Chemical Properties Analysis
3-Nitro-2-phenoxypyridine has a molecular weight of 216.19 g/mol . It has a topological polar surface area of 67.9 Ų and a complexity of 236 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
Pharmacology
3-Nitro-2-phenoxypyridine: is a compound that plays a significant role in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry. Piperidine structures are found in various classes of drugs, including anticancer agents , drugs for Alzheimer’s disease therapy , antibiotics , and analgesics . The compound’s utility in drug synthesis stems from its ability to act as a precursor or intermediate in the formation of more complex pharmacologically active molecules.
Material Science
In material science, 3-Nitro-2-phenoxypyridine is utilized in the early stages of discovery research. It is part of a collection of rare and unique chemicals that are essential for developing new materials with potential applications in advanced battery science and controlled environment solutions . Its properties may influence the development of novel materials with specific electronic or photonic characteristics.
Chemical Synthesis
3-Nitro-2-phenoxypyridine: serves as a building block in chemical synthesis, particularly in the construction of heterocyclic compounds. Its nitro group and phenoxypyridine structure make it a valuable reagent for introducing specific functional groups into target molecules, which is a common requirement in synthetic organic chemistry .
Analytical Chemistry
In analytical chemistry, 3-Nitro-2-phenoxypyridine can be used as a standard or reference compound in various analytical methods. Its well-defined structure and properties allow for its use in the calibration of instruments and the validation of analytical procedures, ensuring accuracy and precision in chemical analysis .
Biochemistry
The biochemical applications of 3-Nitro-2-phenoxypyridine are linked to its role in the study of nitronate monooxygenases (NMOs). NMOs are enzymes involved in the catabolism of nitroalkanes, which are compounds of interest due to their environmental and toxicological significance. Understanding the action of NMOs can lead to advancements in biocatalysis and bioremediation technologies .
Environmental Science
3-Nitro-2-phenoxypyridine: is related to nitroaromatic compounds (NACs), which are environmental pollutants due to their persistence and toxicity. Research into NACs, including compounds like 3-Nitro-2-phenoxypyridine , is crucial for developing mitigation strategies to address the environmental challenges posed by these substances .
Orientations Futures
Phenoxypyridine, an active scaffold in 3-Nitro-2-phenoxypyridine, has been widely used in the molecular structure of pesticides . The active skeleton is of great significance for the creation of new pesticides . Therefore, future research may focus on exploring the lead compounds and discovering novel pesticides with potential bioactivities .
Propriétés
IUPAC Name |
3-nitro-2-phenoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZDNBBAQOFQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-2-phenoxypyridine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

formamide](/img/structure/B2871854.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871857.png)

![4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2871860.png)
![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole](/img/structure/B2871861.png)


![N-(2-furylmethyl)-4-[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)
![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2871867.png)


